![molecular formula C11H12F3NO B3169417 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline CAS No. 937596-84-4](/img/structure/B3169417.png)
2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline
Overview
Description
The compound “2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline” is a type of aniline derivative. Anilines are a class of compounds that contain an amino group (-NH2) attached to a phenyl group . They are widely used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported . This transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . The trifluoromethylarylation of alkenes using anilines has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline” would depend on its specific chemical structure. These properties could include its melting point, boiling point, density, solubility, and stability under various conditions .Future Directions
The future directions for research on “2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline” would likely depend on its potential applications. For example, if it has potential uses in pharmaceuticals or agrochemicals, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving such compounds . In a related compound, a copper-mediated three-component reaction involving o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known pathway . In a related reaction, the transformation proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination .
Pharmacokinetics
It’s known that fluorine compounds are abundant in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Result of Action
In a related reaction, the transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .
Action Environment
For example, hexafluoroisopropanol (HFIP) has been found to play a key role in establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-4-10(9(15)5-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZWUDAVQBVTRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-(trifluoromethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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